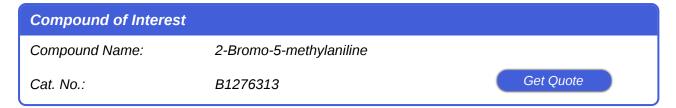


Spectroscopic Profile of 2-Bromo-5-

methylaniline: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Bromo-5-methylaniline** (CAS No: 53078-85-6). The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this important chemical intermediate. This document details experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, and presents the available spectral information in a clear, tabulated format.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Bromo-5-methylaniline** is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Table 1: Key IR Absorption Bands for **2-Bromo-5-methylaniline**



Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3400-3300	Medium	N-H Stretch	Primary Amine (-NH ₂)
~3100-3000	Medium	C-H Stretch	Aromatic Ring
~2950-2850	Medium	C-H Stretch	Methyl Group (-CH₃)
~1620-1580	Strong	C=C Stretch	Aromatic Ring
~1500-1400	Medium	C=C Stretch	Aromatic Ring
~1300-1000	Strong	C-N Stretch	Aryl Amine
~800-600	Strong	C-H Bending (out-of- plane)	Substituted Benzene
Below 700	Medium	C-Br Stretch	Aryl Bromide

Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer used.

Experimental Protocol: Solid-State FTIR Spectroscopy

Given that **2-Bromo-5-methylaniline** is a solid at room temperature, the following protocols are recommended for obtaining a high-quality IR spectrum.

Attenuated Total Reflectance (ATR) Method:

- Sample Preparation: A small amount of the solid 2-Bromo-5-methylaniline is placed directly onto the ATR crystal.
- Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal surface.
- Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal. The evanescent wave that penetrates the sample is measured.
- Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) after analysis.



Potassium Bromide (KBr) Pellet Method:

- Sample Preparation: Approximately 1-2 mg of finely ground **2-Bromo-5-methylaniline** is intimately mixed with about 100-200 mg of dry KBr powder in an agate mortar and pestle.
- Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the transmission spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR spectral data for **2-Bromo-5-methylaniline**.

Table 2: Predicted ¹H NMR Spectral Data for **2-Bromo-5-methylaniline** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.9 - 7.1	d	1H	Ar-H
~6.6 - 6.8	d	1H	Ar-H
~6.5 - 6.7	S	1H	Ar-H
~3.6 (broad s)	S	2H	-NH ₂
~2.2	S	3H	-CH₃

Note: Predicted chemical shifts and multiplicities. Actual values may vary. 'd' denotes a doublet, and 's' denotes a singlet.

Table 3: Predicted ¹³C NMR Spectral Data for **2-Bromo-5-methylaniline** (in CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~145	C-NH ₂
~138	C-CH₃
~130	Ar-CH
~122	Ar-CH
~118	Ar-CH
~110	C-Br
~20	-CH₃

Note: Predicted chemical shifts. Actual values may vary.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-5-methylaniline in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Table 4: Key Mass Spectrometry Data for 2-Bromo-5-methylaniline



m/z	Relative Intensity	Interpretation
185/187	High	Molecular ion peak ([M] ⁺ and [M+2] ⁺) due to the presence of Bromine isotopes (⁷⁹ Br and ⁸¹ Br) in an approximate 1:1 ratio.
106	Moderate	Loss of Br radical ([M-Br]+)
77	Moderate	Phenyl cation ([C ₆ H ₅] ⁺)

Note: Fragmentation patterns can be complex and may vary depending on the ionization method and energy.

Experimental Protocol: Mass Spectrometry

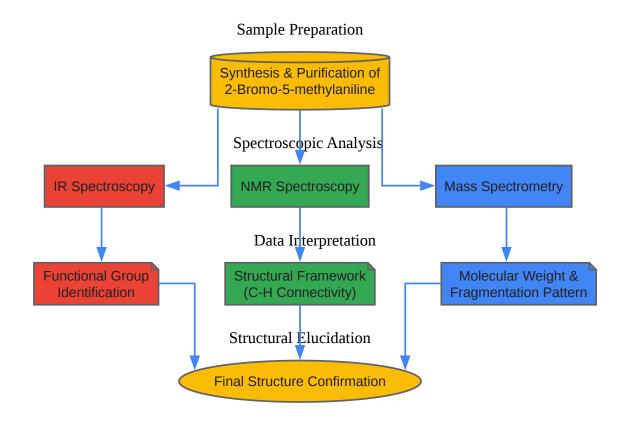
Direct Inlet Mass Spectrometry (for solid samples):

- Sample Introduction: A small amount of the solid 2-Bromo-5-methylaniline is placed in a
 capillary tube and introduced directly into the ion source of the mass spectrometer.
- Ionization: The sample is vaporized by heating, and then ionized, typically by Electron Ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a
 mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **2-Bromo-5-methylaniline**.





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A logical workflow for the spectroscopic characterization of **2-Bromo-5-methylaniline**.

This guide provides a foundational understanding of the spectroscopic characteristics of **2-Bromo-5-methylaniline**. For definitive structural confirmation and purity analysis, it is recommended to acquire and interpret high-resolution spectra of the specific sample under investigation and compare it with reference data where available.

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